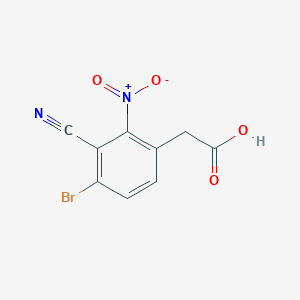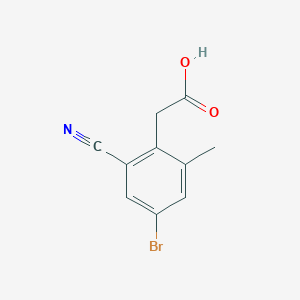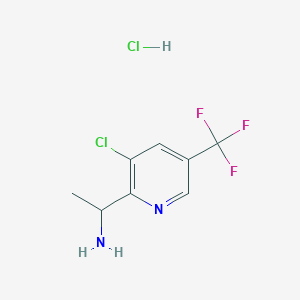
2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine
説明
Molecular Structure Analysis
The molecular structure of a compound similar to “2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine” was investigated using density functional theory (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine” are not available, related compounds have been involved in various reactions. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .科学的研究の応用
Electrophilic Amination and Halogen Exchange
A notable application involves electrophilic amination processes. For example, the electrophilic amination of fluorophenols and chlorophenols with diazenes under mild conditions facilitates the introduction of amine groups and the removal or exchange of halogen atoms. This process, which can involve "2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine" or similar compounds, demonstrates the compound's utility in synthesizing new aminated phenolic derivatives with potential applications in pharmaceuticals and agrochemicals (Bombek et al., 2004).
Synthesis of Protein Tyrosine Kinase Inhibitors
Research has shown the efficacy of derivatives of "2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine" in the synthesis of selective inhibitors for protein tyrosine kinases, particularly c-Src. These compounds have been prepared through a series of synthetic steps, demonstrating their potential as therapeutic agents targeting cancers and other diseases where protein tyrosine kinases are key factors (Thompson et al., 2000).
Conformation and Stereodynamics Studies
Another application is in the exploration of conformational properties and stereodynamics. "2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine" derivatives have been synthesized and analyzed for their dynamic behavior due to nitrogen inversion, providing insights into the stereochemical aspects of similar compounds. This understanding is crucial for designing molecules with desired biological activities and for the study of molecular interactions (Korošec et al., 2006).
Antibacterial and Antioxidant Activities
Compounds synthesized from "2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine" have shown promising antibacterial and antioxidant properties. The preparation of amine oxalates from these compounds and their subsequent evaluation indicate their potential in developing new antimicrobial and antioxidant agents, addressing the need for more effective treatments against resistant bacterial strains and oxidative stress-related diseases (Арутюнян et al., 2012).
Material Science and Polymer Chemistry
In material science, derivatives of "2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine" have been utilized in synthesizing novel polyimides with excellent organosolubility, optical transparency, and thermal stability. These polyimides can be used in various applications, including electronics and coatings, demonstrating the compound's utility in advanced material synthesis (Zhang et al., 2010).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHLGDTMYIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)




![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

